
5-azidopent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azidopent-1-yne: is an organic compound with the molecular formula C₅H₇N₃ It is characterized by the presence of an azide group (-N₃) attached to a pent-1-yne backbone
Wirkmechanismus
Target of Action
5-Azidopent-1-yne, also known as 4-Pentynyl azide, is a compound that primarily targets enzymes involved in various biochemical reactions. The azide group (-N3) in the compound is highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as “click chemistry”. This term refers to a group of reactions that are fast, simple, and generate a product with high yield . The azide group in this compound can react with alkynes to form a stable triazole ring, a reaction known as the Huisgen 1,3-dipolar cycloaddition . This reaction is often catalyzed by copper (Cu), resulting in a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles .
Biochemical Pathways
It’s known that the compound can participate in various reactions, including nucleophilic substitution reactions . It can also be involved in the synthesis of new bio-conjugated polymers containing various pendant groups attached to the conjugated polymer backbone via “click” reactions with corresponding organic azides .
Pharmacokinetics
Its metabolism likely involves enzymatic reduction of the azide group, while excretion could occur through renal or hepatic pathways .
Result of Action
The result of this compound’s action depends on the specific biochemical context in which it is used. In the context of “click chemistry”, the compound can facilitate the formation of triazole rings, which are found in many biologically active compounds . In other contexts, the compound’s reactivity with proteins and nucleic acids could potentially alter their function, leading to various cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of copper ions can catalyze its reaction with alkynes Additionally, the compound’s reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 5-azidopent-1-yne typically begins with commercially available 5-chloropent-1-yne.
Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry: 5-Azidopent-1-yne is known to undergo Huisgen 1,3-dipolar cycloaddition reactions, commonly referred to as “click” reactions, with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Click Reactions: Copper(I) catalysts (e.g., CuSO₄ and sodium ascorbate) are commonly used under mild conditions to facilitate the cycloaddition reactions.
Reduction: Triphenylphosphine and water are used for the Staudinger reduction.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Triazoles: 5-Azidopent-1-yne is widely used in the synthesis of 1,2,3-triazoles through click chemistry, which are important in drug discovery and materials science.
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to various surfaces or other biomolecules.
Drug Development: Triazole derivatives synthesized from this compound are explored for their potential therapeutic properties.
Industry:
Vergleich Mit ähnlichen Verbindungen
5-Chloropent-1-yne: The precursor to 5-azidopent-1-yne, used in its synthesis.
Pent-4-yn-1-amine: The reduced form of this compound, obtained through the Staudinger reduction.
Uniqueness:
Eigenschaften
IUPAC Name |
5-azidopent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJNKALVVZULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)
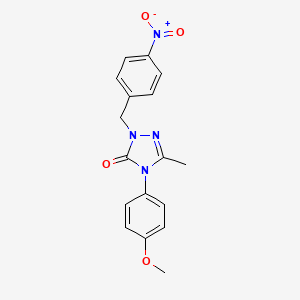
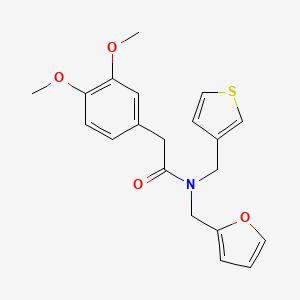
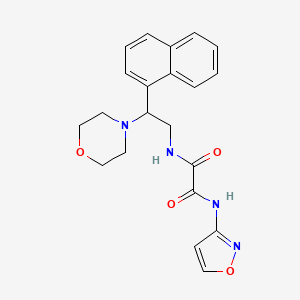
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)
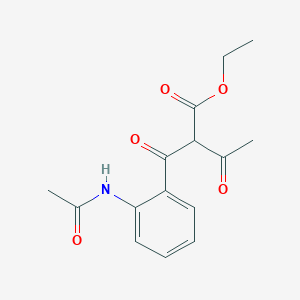
![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)
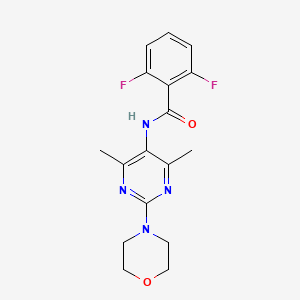
![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)
![2,2-Difluoro-6-azaspiro[3.4]octane](/img/structure/B2957935.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2957936.png)
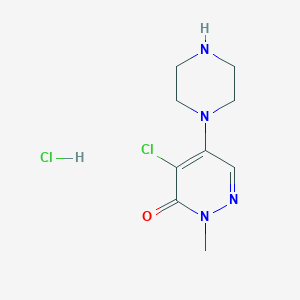
![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)
